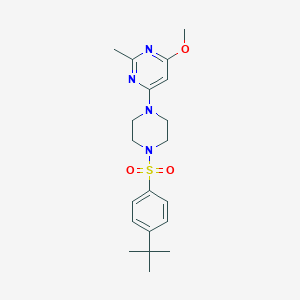

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3S/c1-15-21-18(14-19(22-15)27-5)23-10-12-24(13-11-23)28(25,26)17-8-6-16(7-9-17)20(2,3)4/h6-9,14H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEVVUKJRIEKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic substitution reactions are common, particularly involving the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Structural Characteristics

The compound features a piperazine ring substituted with a tert-butyl group and a sulfonyl moiety, which contributes to its biological activity. The methoxy and methyl groups on the pyrimidine ring enhance its lipophilicity and stability.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

- Anticancer Activity : Research indicates that derivatives of this compound may inhibit specific cancer cell lines by targeting protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. The inhibition of PRMT5 has been linked to synthetic lethality in cancer cells lacking the MTAP gene, making it a promising target for cancer therapy .

Neuropharmacology

The piperazine structure is known for its neuroactive properties.

- Anxiolytic Effects : Studies have suggested that compounds similar to this one may exhibit anxiolytic effects through modulation of serotonin receptors. This could provide insights into developing new treatments for anxiety disorders.

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties.

- In Vitro Studies : Laboratory tests have shown that certain derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy.

- Modification Studies : Research has focused on modifying the tert-butyl and sulfonyl groups to enhance biological activity while reducing toxicity. For example, altering the substituents on the piperazine ring can lead to variations in receptor affinity and selectivity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of related compounds targeting PRMT5. The findings demonstrated that specific modifications to the piperazine moiety significantly enhanced cytotoxicity against MTAP-deleted cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against a panel of microbial pathogens. The results indicated that certain modifications led to improved antimicrobial activity, suggesting potential applications in developing new antibiotics .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Target/Mechanism | Reference |

|---|---|---|---|

| Compound A | Anticancer | PRMT5 Inhibition | |

| Compound B | Antimicrobial | Cell Wall Synthesis Disruption | |

| Compound C | Anxiolytic | Serotonin Receptor Modulation |

Table 2: Structural Modifications and Effects

Mechanism of Action

The mechanism of action of 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Pyrimidine Cores

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

- Key Difference : The methoxy group at position 6 is replaced with an isopropoxy substituent.

- Impact: The bulkier isopropoxy group increases lipophilicity (clogP ≈ 3.8 vs.

- Synthetic Pathway : Likely synthesized via nucleophilic substitution of a chloropyrimidine intermediate with piperazine, followed by sulfonylation with 4-(tert-butyl)benzenesulfonyl chloride .

{6-[4-Chloro-2-(Trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(Substituted Sulfonyl)piperazin-1-yl]methanone (11a-j)

- Key Difference: The pyrimidine core is substituted with a 4-chloro-2-(trifluoromethyl)phenyl group and a methanone-linked piperazine.

- The methanone linker may reduce conformational flexibility compared to the sulfonyl bridge in the target compound .

Analogues with Alternative Heterocyclic Cores

GDC-0941 (Thieno[3,2-d]pyrimidine Core)

- Structure: Features a thieno[3,2-d]pyrimidine core with a morpholine group and a 4-methanesulfonyl-piperazine moiety.

- Functional Relevance: As a PI3K inhibitor, GDC-0941 demonstrates that sulfonyl-piperazine derivatives can achieve potent kinase inhibition (IC₅₀ = 3 nM for PI3Kα). The thienopyrimidine core enhances planar stacking interactions with ATP-binding sites, a property absent in the pyrimidine-based target compound .

4-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

- Structure: Thieno[2,3-d]pyrimidine core with 5,6-dimethyl substituents.

- The dimethyl groups may sterically hinder metabolic oxidation at these positions .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

The compound 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a synthetic organic molecule with potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its pharmacological properties and mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of this compound, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C22H28N4O2S

- Molecular Weight : 444.61 g/mol

The structure features a piperazine moiety linked to a sulfonyl group and a methoxypyrimidine ring, which are significant for its biological interactions.

Research indicates that this compound may act as an antagonist to certain G-protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. Specifically, it has been noted for its interaction with serotonin receptors, particularly the 5-HT2B receptor , influencing pathways related to mood regulation and cardiovascular function .

Pharmacological Effects

- Antagonistic Activity : The compound exhibits antagonistic properties against the 5-HT2B receptor, which is implicated in cardiac hypertrophy and fibrosis. Inhibition of this receptor may provide therapeutic benefits in conditions like pulmonary hypertension .

- Cytotoxicity Studies : Preliminary studies have shown that the compound does not exhibit significant cytotoxicity in vitro, suggesting a favorable safety profile for further development .

- Inhibition of Retinol-Binding Protein (RBP4) : Similar compounds have demonstrated the ability to inhibit RBP4, leading to reduced levels of retinol in circulation. This mechanism could be relevant for conditions like age-related macular degeneration (AMD) where retinol metabolism is disrupted .

Study 1: Antagonistic Effects on 5-HT2B Receptor

A study conducted on various analogs of piperazine derivatives highlighted the compound's effectiveness as a selective antagonist of the 5-HT2B receptor. The results indicated that it significantly reduced receptor-mediated signaling pathways in cellular assays, supporting its potential use in treating disorders associated with excessive serotonin signaling.

Study 2: Cardiovascular Implications

In a rodent model, administration of the compound resulted in decreased cardiac hypertrophy markers compared to controls. This suggests that the compound may mitigate adverse cardiac remodeling through its action on serotonin receptors .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.